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Compound of Interest

Compound Name: Ditoluoyltartaric acid, (+)-

Cat. No.: B020832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral

resolving agent, (+)-Di-p-toluoyl-D-tartaric acid. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra. This information is crucial for the

identification, characterization, and quality control of this important compound in research and

pharmaceutical development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of (+)-Di-p-toluoyl-D-tartaric acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

~7.9 d Aromatic (ortho to C=O)

~7.2 d Aromatic (meta to C=O)

~5.9 s Methine (CH-O)

~2.4 s Methyl (CH₃)

~11.0 - 13.0 br s Carboxylic Acid (COOH)
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Solvent: CDCl₃. Data is estimated based on typical values for similar structures and available

spectral previews. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~168 Carboxylic Acid (COOH)

~165 Ester (C=O)

~145 Aromatic (quaternary, C-CH₃)

~130 Aromatic (CH, ortho to C=O)

~129 Aromatic (CH, meta to C=O)

~126 Aromatic (quaternary, C-C=O)

~72 Methine (CH-O)

~22 Methyl (CH₃)

Solvent: CDCl₃. Data is estimated based on typical values for similar structures and available

spectral previews. Actual values may vary.

Table 3: IR Spectroscopic Data (ATR-FTIR)
Wavenumber (cm⁻¹) Intensity Assignment

~3000-3300 Broad O-H stretch (Carboxylic Acid)

~2920 Medium C-H stretch (Aromatic)

~1720 Strong C=O stretch (Ester)

~1690 Strong C=O stretch (Carboxylic Acid)

~1610, 1510 Medium C=C stretch (Aromatic)

~1270 Strong C-O stretch (Ester)

~1180, 1110 Strong
C-O stretch (Carboxylic

Acid/Ester)
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Data is interpreted from typical spectral ranges for the functional groups present.

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity Possible Fragment

386 Low [M]⁺ (Molecular Ion)

267 Moderate [M - C₇H₇O₂]⁺

119 High [C₈H₇O]⁺ (p-toluoyl cation)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Fragmentation patterns are predicted based on the structure and common fragmentation

pathways in EI-MS.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of (+)-Di-p-toluoyl-D-tartaric acid.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of (+)-Di-p-toluoyl-D-tartaric acid is

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.
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A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of

scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

A wider spectral width (e.g., 0-200 ppm) is set.

A significantly larger number of scans is required due to the low natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced

to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (+)-Di-p-toluoyl-D-tartaric acid.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid (+)-Di-p-toluoyl-D-tartaric acid is placed

directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This will be automatically subtracted from the sample spectrum.

Sample Spectrum Acquisition:

The sample is brought into firm contact with the ATR crystal using a pressure clamp to

ensure good signal.

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-Di-p-toluoyl-D-

tartaric acid.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: A dilute solution of (+)-Di-p-toluoyl-D-tartaric acid is prepared in a

suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of

formic acid to promote ionization.

Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a

quadrupole, time-of-flight (TOF), or ion trap analyzer.

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant

flow rate. A high voltage is applied to the tip of the infusion capillary, generating a fine spray

of charged droplets.

Desolvation and Ion Formation: A heated drying gas (e.g., nitrogen) aids in the evaporation

of the solvent from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or

[M-H]⁻).

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based

on their mass-to-charge ratio (m/z).

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight.

For structural information, tandem mass spectrometry (MS/MS) can be performed, where the

molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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General Spectroscopic Analysis Workflow
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Caption: General workflows for NMR, IR, and MS analyses.

This guide serves as a comprehensive resource for understanding the key spectroscopic

characteristics of (+)-Di-p-toluoyl-D-tartaric acid. The provided data and protocols are essential

for its accurate identification and application in various scientific endeavors.

To cite this document: BenchChem. [Spectroscopic Profile of (+)-Di-p-toluoyl-D-tartaric acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020832#spectroscopic-data-nmr-ir-ms-of-di-p-toluoyl-
d-tartaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

